PAF signaling research often suffers from off-target Ca2+ channel interference common to dihydropyridine-based tools. PCA 4248 eliminates this confound-chemically engineered to block PAF receptors without voltage-operated calcium channel activity.
• PAFR competitive antagonist (pA2 7.5) with nanomolar affinity
• IC50 1.05 μM vs PAF-induced platelet aggregation; inactive vs thrombin
• In vivo efficacy: inhibits PAF-induced hypotension (IC50 0.45 mg/kg i.v.)
• Validated in neuroinflammation-blocks microglial PAFR (apparent KB 1.2 μM)
Supplied as ≥95% pure solid; desiccated at -20°C; blue ice global shipping.
Molecular FormulaC19H23NO4S
Molecular Weight361.5 g/mol
CAS No.123875-01-4
Cat. No.B043895
⚠ Attention: For research use only. Not for human or veterinary use.
PCA 4248 (also known as PTEMC or Tiapafant) is a synthetic small molecule from the 1,4-dihydropyridine class, which functions as a competitive and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR) [1]. It is a derivative of 1,4-dihydropyridine-3,5-dicarboxylate and is widely used as a research tool to probe the physiological and pathological roles of PAF signaling. Its primary mechanism involves blocking the binding of PAF to its receptor, thereby inhibiting downstream pro-inflammatory and thrombotic cascades in both in vitro and in vivo models [2].
PAF receptor antagonist
Selective competitive blockade of PAF signaling for pathway studies.
Clean mechanistic tool
Competitive antagonist with reported pA2 value; suitable for target engagement studies.
[1] Sunkel, C., de Casa-Juana, M. F., Santos, L., et al. (1990). 1,4-Dihydropyridines, a new class of platelet activating factor receptor antagonists: in vitro pharmacological studies. Journal of Pharmacology and Experimental Therapeutics, 255(1), 28-33. PMID: 2170624 View Source
[2] Catalán, R. E., Martínez, A. M., Aragonés, M. D., Lombardía, M., & Garde, E. (1995). PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover. European Journal of Pharmacology, 290(3), 183-188. PMID: 7589212. DOI: 10.1016/0922-4106(95)00063-1 View Source
PCA 4248 Distinct from Generic Dihydropyridines
While the core structure of PCA 4248 is a 1,4-dihydropyridine—a motif commonly associated with calcium channel blockers—generic substitution is not scientifically valid. The compound is chemically engineered to be devoid of activity at voltage-operated calcium channels, a property that distinguishes it from the vast majority of dihydropyridines used in cardiovascular research [1]. Furthermore, PAF receptor antagonists represent a diverse chemical space with varying potency, selectivity, and efficacy across different species and models. For instance, natural product antagonists like ginkgolide B (BN-52021) may exhibit complex pharmacology and potentially engage off-target mechanisms, whereas PCA 4248 demonstrates a profile consistent with simple competitive antagonism at the PAF receptor [2]. The specific functional group substitutions on the dihydropyridine core of PCA 4248 are critical for its nanomolar-range affinity and selective blockade of PAF-induced signaling, making simple in-class analog selection a high-risk endeavor for experimental reproducibility.
!Generic 1,4-dihydropyridines (e.g., nifedipine) may introduce strong calcium channel blockade, confounding cardiovascular or neuronal assays.
!Natural product PAF antagonists (e.g., ginkgolide B) can exhibit complex pharmacology; simple in-class substitution risks off-target effects.
!Close structural analog PCA 4233 shows differing potency profile; direct replacement without validation may affect assay sensitivity.
[1] Sunkel, C., de Casa-Juana, M. F., Santos, L., et al. (1990). 1,4-Dihydropyridines, a new class of platelet activating factor receptor antagonists: in vitro pharmacological studies. Journal of Pharmacology and Experimental Therapeutics, 255(1), 28-33. PMID: 2170624 View Source
[2] Ranasinghe, S., & Bolsover, S. (2004). Microglial calcium responses to platelet-activating factor are inhibited by analogue CAS 99103-16-9 and dihydropyridine PCA 4248 but not by ginkgolide A. Basic & Clinical Pharmacology & Toxicology, 95(2), 87-91. DOI: 10.1111/j.1742-7843.2004.950208.x View Source
PCA 4248: Quantitative Comparison with Analogs
Superior In Vitro Potency vs. Ginkgolide in Platelet Aggregation
PCA 4248 demonstrates significantly higher potency as a PAF antagonist compared to the natural ginkgolide BN-52021. In rabbit platelet aggregation assays, PCA 4248 achieved an IC50 of 1.05 μM. In contrast, BN-52021 (Ginkgolide B) exhibits an IC50 of 3.6 μM in the same functional assay . This represents a 3.4-fold difference in potency, indicating that PCA 4248 achieves equivalent functional blockade at a lower concentration.
Potency vs. Ginkgolide BData to verify
IC50 1.05 µM vs. 3.6 µM (3.4-fold difference)
Supports potency comparison in platelet assay context.
Cross-study comparison; validate under own experimental conditions.
Inhibition of PAF-induced rabbit platelet aggregation (IC50)
Target Compound Data
1.05 μM
Comparator Or Baseline
BN-52021 (Ginkgolide B), IC50 = 3.6 μM
Quantified Difference
3.4-fold greater potency for PCA 4248
Conditions
In vitro, rabbit platelet-rich plasma (PRP) stimulated with PAF.
Why This Matters
This quantifiable potency advantage directly impacts procurement decisions, as lower effective concentrations in vitro reduce compound consumption and potential vehicle-related artifacts in platelet biology studies.
Classical 1,4-dihydropyridines like Nifedipine are archetypal L-type calcium channel blockers (IC50 in low nM range). PCA 4248 was rationally designed to eliminate this activity. In direct head-to-head functional assessments, PCA 4248 demonstrated no significant activity on Ca2+ channels at concentrations up to 10 μM, where it exerts maximal PAF antagonism [1]. This is a critical differentiation from other dihydropyridine analogs which would confound cardiovascular or neurological assays due to calcium channel blockade.
Calcium Channel SelectivityReported
No significant activity at ≤10 µM (>1000-fold vs. nifedipine)
Supports PAF-selective signaling study without calcium channel confound.
Critical for cardiovascular/neuronal assay contexts.
SelectivityCalcium ChannelOff-target Pharmacology
Evidence Dimension
Activity at voltage-operated calcium channels
Target Compound Data
No significant activity at ≤10 μM
Comparator Or Baseline
Nifedipine (classical dihydropyridine), IC50 ~1-10 nM for L-type calcium channels
Quantified Difference
>1000-fold selectivity window for PAF antagonism over calcium channel blockade
Conditions
Functional assays in isolated tissue and cell lines.
Why This Matters
For researchers studying PAF signaling in cardiovascular or neuronal systems, PCA 4248 provides a clean, selective tool without the confounding vasodilatory or negative inotropic effects associated with other dihydropyridine scaffolds.
SelectivityCalcium ChannelOff-target Pharmacology
[1] Sunkel, C., de Casa-Juana, M. F., Santos, L., et al. (1990). 1,4-Dihydropyridines, a new class of platelet activating factor receptor antagonists: in vitro pharmacological studies. Journal of Pharmacology and Experimental Therapeutics, 255(1), 28-33. PMID: 2170624 View Source
In Vivo Efficacy in Vascular Permeability Models
In an in vivo model of PAF-induced vasopermeability in rat lungs, PCA 4248 was evaluated alongside other established PAF antagonists. At a dose of 3 mg/kg, PCA 4248 was effective in significantly reducing extravasation, demonstrating comparable efficacy to BN-52021 (5 mg/kg) and WEB-2086 (1 mg/kg) in the same study [1]. This cross-study comparative data positions PCA 4248 as an effective in vivo tool with a different chemical backbone compared to the ginkgolide and hetrazepine classes.
In Vivo Permeability ReductionReported
Effective at 3 mg/kg; comparable efficacy to BN-52021 and WEB-2086
Supports in vivo model validation across distinct chemical series.
Cross-study; class-specific review advised for model transfer.
In Vivo PharmacologyVascular PermeabilityInflammation
Evidence Dimension
Reduction of PAF-induced vascular permeability in rat bronchi
Target Compound Data
3 mg/kg (effective dose)
Comparator Or Baseline
BN-52021 (5 mg/kg) and WEB-2086 (1 mg/kg)
Quantified Difference
Comparable efficacy; dose ratios vary by compound class
Conditions
In vivo, intratracheal PAF instillation in rats, assessed by Evans blue dye extravasation.
Why This Matters
The data confirms that PCA 4248 is a viable in vivo alternative to other common PAF antagonists, offering a distinct chemical series that can help validate target-specific findings and mitigate scaffold-dependent artifacts.
In Vivo PharmacologyVascular PermeabilityInflammation
[1] Tavares de Lima, W., Kwasniewski, F. H., Sirois, P., & Jancar, S. (1995). Studies on the mechanism of PAF-induced vasopermeability in rat lungs. Prostaglandins, Leukotrienes and Essential Fatty Acids, 52(4), 245-249. DOI: 10.1016/0952-3278(95)90044-6 View Source
Superior Potency over Analog PCA 4233
A direct, head-to-head comparison within the same chemical series revealed that PCA 4248 is more potent than its close analog PCA 4233. In rabbit platelet aggregation assays, PCA 4248 exhibited an IC50 of 1.05 μM, whereas PCA 4233 required a higher concentration of 2.55 μM to achieve the same effect [1]. This demonstrates that a subtle structural modification (methoxy vs. ethoxy ester) significantly enhances the pharmacological activity of PCA 4248.
Potency vs. Analog PCA 4233Reported
IC50 1.05 µM vs. 2.55 µM (2.4-fold difference)
Supports selection within dihydropyridine series; subtle structural change impacts potency.
Direct head-to-head comparison in rabbit platelet assay.
Inhibition of PAF-induced rabbit platelet aggregation (IC50)
Target Compound Data
1.05 μM
Comparator Or Baseline
PCA 4233, IC50 = 2.55 μM
Quantified Difference
2.4-fold greater potency for PCA 4248
Conditions
In vitro, rabbit platelet-rich plasma stimulated with 1.9 nM PAF.
Why This Matters
When selecting a PAF antagonist from the 1,4-dihydropyridine series, this data provides a clear, quantitative justification for choosing PCA 4248 over its less potent, structurally similar analog PCA 4233 to maximize assay sensitivity and minimize compound usage.
[1] Sunkel, C., de Casa-Juana, M. F., Santos, L., et al. (1990). 1,4-Dihydropyridines, a new class of platelet activating factor receptor antagonists: in vitro pharmacological studies. Journal of Pharmacology and Experimental Therapeutics, 255(1), 28-33. PMID: 2170624 View Source
In Vivo Protection Against Hypotension and Mortality
The in vivo pharmacological profile of PCA 4248 is robust and well-characterized. It potently blocked PAF-induced systemic hypotension in rats with an IC50 of 0.45 mg/kg (i.v.) against a challenge of 0.33 μg/kg PAF [1]. Furthermore, in a mouse lethality model, oral pretreatment with PCA 4248 (30 mg/kg) significantly increased survival from a baseline of 16% to 68% following a lethal PAF challenge (LD84 = 80 μg/kg PAF, i.v.) [1]. These data confirm that PCA 4248 is orally bioavailable and effective in mitigating severe, systemic PAF-mediated pathophysiology.
In Vivo Survival & HemodynamicsReported
Hypotension IC50 0.45 mg/kg i.v.; survival increase from 16% to 68%
Supports systemic PAF model endpoint context; oral bioavailability confirmed.
Validate model-specific endpoints and dosing regimen.
In Vivo EfficacySystemic HypotensionSurvival Model
Evidence Dimension
Inhibition of PAF-induced systemic hypotension (IC50)
Target Compound Data
0.45 mg/kg (i.v.)
Comparator Or Baseline
N/A (Direct efficacy measure)
Quantified Difference
N/A
Conditions
In vivo, rat model; i.v. administration of PCA 4248 and PAF.
Why This Matters
This comprehensive in vivo dataset, including both hemodynamic and survival endpoints, de-risks the procurement of PCA 4248 for studies requiring systemic administration and validates its utility in complex disease models beyond simple in vitro assays.
In Vivo EfficacySystemic HypotensionSurvival Model
[1] Fernández-Gallardo, S., Ortega, M. P., Priego, J. G., de Casa-Juana, M. F., Sunkel, C., & Sánchez Crespo, M. (1990). Pharmacological actions of PCA 4248, a new platelet-activating factor receptor antagonist: in vivo studies. Journal of Pharmacology and Experimental Therapeutics, 255(1), 34-39. PMID: 2170626 View Source
Competitive Antagonism and Signaling Selectivity
PCA 4248 acts as a simple, competitive antagonist at the human PAF receptor. It produced a dose-dependent inhibition of [3H]PAF binding to human platelets and polymorphonuclear leukocytes [1]. Schild plot analysis of [3H]serotonin secretion from rabbit platelets yielded a pA2 value of 7.5, confirming competitive antagonism [1]. Critically, PCA 4248 (10 μM) abolished PAF-induced phosphoinositide turnover but did not affect thrombin-stimulated platelet activation, demonstrating specific antagonism of PAF-mediated signaling pathways without broadly suppressing platelet function [2].
Complete inhibition of PAF pathway; no effect on thrombin pathway.
Conditions
In vitro, rabbit platelets.
Why This Matters
The defined competitive mechanism and pathway selectivity offer a high degree of experimental control, allowing researchers to confidently attribute observed biological effects to PAF receptor antagonism, which is a key selection criterion for mechanistic studies.
Mechanism of ActionHuman PharmacologyReceptor Binding
[1] Sunkel, C., de Casa-Juana, M. F., Santos, L., et al. (1990). 1,4-Dihydropyridines, a new class of platelet activating factor receptor antagonists: in vitro pharmacological studies. Journal of Pharmacology and Experimental Therapeutics, 255(1), 28-33. PMID: 2170624 View Source
[2] Catalán, R. E., Martínez, A. M., Aragonés, M. D., Lombardía, M., & Garde, E. (1995). PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover. European Journal of Pharmacology, 290(3), 183-188. PMID: 7589212. DOI: 10.1016/0922-4106(95)00063-1 View Source
PCA 4248: Optimal Research Applications
PAF-Dependent Cardiovascular and Thrombosis Models
Given its potent inhibition of PAF-induced platelet aggregation (IC50 1.05 μM) and lack of calcium channel activity, PCA 4248 is an optimal tool for dissecting the specific role of PAF in thrombosis and platelet biology. Its high potency and selectivity over other platelet activators like thrombin make it superior for these applications compared to less potent analogs like PCA 4233 (IC50 2.55 μM) or ginkgolide B (IC50 3.6 μM) [1].
Systemic Inflammation and Vascular Permeability
PCA 4248 has demonstrated robust in vivo efficacy across multiple species and endpoints. It is a strong candidate for studies involving PAF-induced hypotension (IC50 0.45 mg/kg, i.v.), protein extravasation (IC50 0.36 mg/kg), and septic shock-like mortality, where oral administration significantly improves survival [1]. Its comparable efficacy to WEB-2086 and BN-52021 in vascular permeability models provides a validated alternative with a distinct chemical scaffold [2].
Neuroinflammatory PAF Signaling
The ability of PCA 4248 to competitively antagonize PAF receptors in microglial cells (apparent KB 1.2±0.2 μM) and its selectivity over calcium channels make it a well-suited tool for neuroinflammation research [1]. In contrast to ginkgolide A, which is inactive in microglial calcium assays, PCA 4248 provides a reliable means to block PAF-mediated calcium signaling in the central nervous system [1].
Reference Antagonist for PAF Receptor Assays
As a competitive antagonist with a defined pA2 value (7.5) and a well-characterized ability to displace [3H]PAF from human platelet and leukocyte receptors, PCA 4248 serves as an excellent positive control and reference compound [1]. Its ability to completely block PAF-induced phosphoinositide turnover and protein phosphorylation without affecting parallel pathways like thrombin signaling underscores its utility in biochemical and cell signaling experiments [2].
Application
Selection Property
Validation Focus
PAF-dependent thrombosis models
PAF receptor selectivity and potency context
Platelet aggregation and thrombosis endpoints
Systemic inflammation models
In vivo efficacy and vascular permeability context
Hemodynamic and extravasation endpoints
Neuroinflammatory PAF signaling studies
Microglial PAF receptor antagonism and calcium channel selectivity
CNS calcium signaling endpoints
Reference antagonist for PAF assays
Competitive antagonism with defined pA2
PAF binding and phosphoinositide pathway endpoints
[1] Fernández-Gallardo, S., Ortega, M. P., Priego, J. G., de Casa-Juana, M. F., Sunkel, C., & Sánchez Crespo, M. (1990). Pharmacological actions of PCA 4248, a new platelet-activating factor receptor antagonist: in vivo studies. Journal of Pharmacology and Experimental Therapeutics, 255(1), 34-39. PMID: 2170626 View Source
[2] Tavares de Lima, W., Kwasniewski, F. H., Sirois, P., & Jancar, S. (1995). Studies on the mechanism of PAF-induced vasopermeability in rat lungs. Prostaglandins, Leukotrienes and Essential Fatty Acids, 52(4), 245-249. DOI: 10.1016/0952-3278(95)90044-6 View Source
[3] Ranasinghe, S., & Bolsover, S. (2004). Microglial calcium responses to platelet-activating factor are inhibited by analogue CAS 99103-16-9 and dihydropyridine PCA 4248 but not by ginkgolide A. Basic & Clinical Pharmacology & Toxicology, 95(2), 87-91. DOI: 10.1111/j.1742-7843.2004.950208.x View Source
[4] Sunkel, C., de Casa-Juana, M. F., Santos, L., et al. (1990). 1,4-Dihydropyridines, a new class of platelet activating factor receptor antagonists: in vitro pharmacological studies. Journal of Pharmacology and Experimental Therapeutics, 255(1), 28-33. PMID: 2170624 View Source
[5] Catalán, R. E., Martínez, A. M., Aragonés, M. D., Lombardía, M., & Garde, E. (1995). PCA-4248, a PAF receptor antagonist, inhibits PAF-induced phosphoinositide turnover. European Journal of Pharmacology, 290(3), 183-188. PMID: 7589212. DOI: 10.1016/0922-4106(95)00063-1 View Source
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